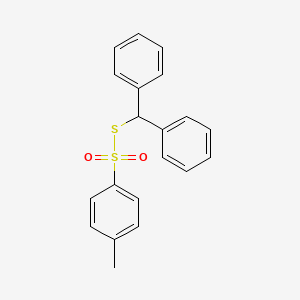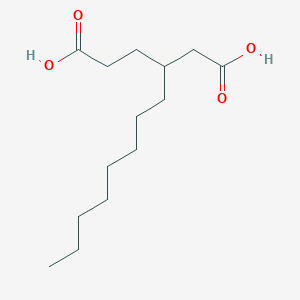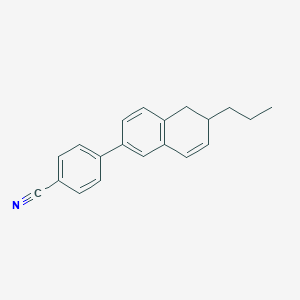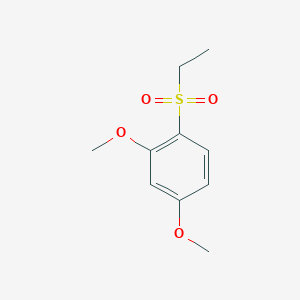
1-(Ethanesulfonyl)-2,4-dimethoxybenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Ethanesulfonyl)-2,4-dimethoxybenzene is an organic compound characterized by the presence of an ethanesulfonyl group attached to a benzene ring substituted with two methoxy groups at the 2 and 4 positions
Méthodes De Préparation
The synthesis of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene typically involves the sulfonylation of 2,4-dimethoxybenzene. One common method is the reaction of 2,4-dimethoxybenzene with ethanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent product quality and yield.
Analyse Des Réactions Chimiques
1-(Ethanesulfonyl)-2,4-dimethoxybenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of ethanesulfonyl derivatives with reduced functional groups.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(Ethanesulfonyl)-2,4-dimethoxybenzene has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its derivatives are tested for efficacy and safety in preclinical studies.
Industry: The compound is used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Ethanesulfonyl)-2,4-dimethoxybenzene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt biological pathways and lead to various biological effects. The methoxy groups on the benzene ring may also play a role in modulating the compound’s reactivity and binding affinity .
Comparaison Avec Des Composés Similaires
1-(Ethanesulfonyl)-2,4-dimethoxybenzene can be compared with other similar compounds such as:
1-(Ethanesulfonyl)-4-methoxybenzene: This compound has only one methoxy group, which may result in different chemical reactivity and biological activity.
1-(Methanesulfonyl)-2,4-dimethoxybenzene: The presence of a methanesulfonyl group instead of an ethanesulfonyl group can affect the compound’s properties and applications.
2,4-Dimethoxybenzenesulfonic acid: This compound has a sulfonic acid group, which significantly alters its solubility and reactivity compared to the sulfonyl derivative.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both methoxy and sulfonyl groups, which provide a versatile platform for further chemical modifications and applications.
Propriétés
Numéro CAS |
85477-05-0 |
|---|---|
Formule moléculaire |
C10H14O4S |
Poids moléculaire |
230.28 g/mol |
Nom IUPAC |
1-ethylsulfonyl-2,4-dimethoxybenzene |
InChI |
InChI=1S/C10H14O4S/c1-4-15(11,12)10-6-5-8(13-2)7-9(10)14-3/h5-7H,4H2,1-3H3 |
Clé InChI |
PFBSCLHGHNWJNW-UHFFFAOYSA-N |
SMILES canonique |
CCS(=O)(=O)C1=C(C=C(C=C1)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


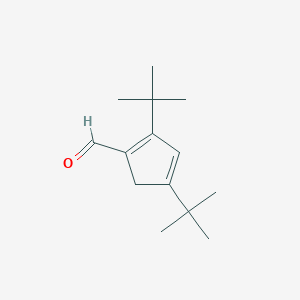
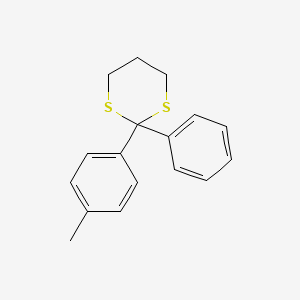
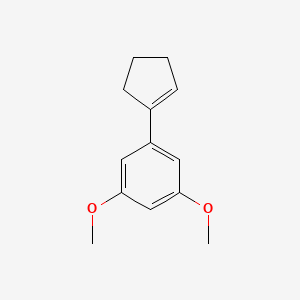
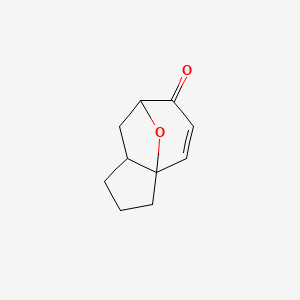
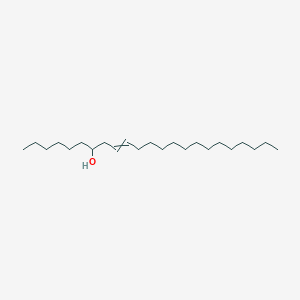
![acetic acid;[(2R,4R)-2-propyl-1,3-dithiolan-4-yl]methanol](/img/structure/B14405741.png)


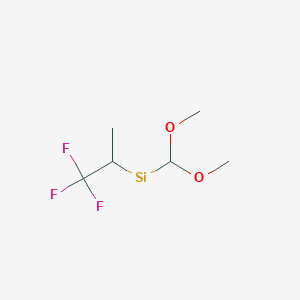
![1-[(E)-hydrazinylidenemethyl]-3-(4-methoxy-2,6-dimethylphenyl)urea](/img/structure/B14405765.png)
